REACTION_CXSMILES
|
[Cu]([C:4]#[N:5])C#N.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([F:14])[C:12]=1[CH3:13]>CN(C)C=O>[F:14][C:11]1[CH:10]=[N:9][CH:8]=[C:7]([C:12]=1[CH3:13])[C:4]#[N:5]
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Name
|
|
Quantity
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1.87 g
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Type
|
reactant
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Smiles
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[Cu](C#N)C#N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1C)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
stirred for 5 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
It was then cooled to RT
|
Type
|
CUSTOM
|
Details
|
quenched with 20% aqueous ammonia (30 mL) solution
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Type
|
EXTRACTION
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Details
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The reaction mixture was extracted with diethyl ether (2×100 mL)
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Type
|
WASH
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Details
|
The organic layers were washed with water (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC=C(C#N)C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |